1-Bromo-3-(2,2,2-trifluoroethoxy)benzene

Physical Form Handling & Dispensing Process Chemistry

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1) is a halogenated trifluoroethoxybenzene compound with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol. It belongs to a class of fluorinated aromatic building blocks widely employed to modulate lipophilicity and metabolic stability in medicinal chemistry programs.

Molecular Formula C8H6BrF3O
Molecular Weight 255.03 g/mol
CAS No. 888327-41-1
Cat. No. B1290883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
CAS888327-41-1
Molecular FormulaC8H6BrF3O
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCC(F)(F)F
InChIInChI=1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2
InChIKeyDMRXIXTWYWJIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1): A Meta-Substituted Fluorinated Building Block for Scientific R&D


1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1) is a halogenated trifluoroethoxybenzene compound with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol . It belongs to a class of fluorinated aromatic building blocks widely employed to modulate lipophilicity and metabolic stability in medicinal chemistry programs [1]. The compound features a bromine atom meta to the 2,2,2-trifluoroethoxy group on the benzene ring. This substitution pattern directly influences its physical form at room temperature, distinguishing it from its para-substituted isomer and impacting its utility in specific synthetic and formulation scenarios.

1 Liquid physical form at ambient temperature supports automated liquid-handling workflows. Reported liquid state vs. para solid; may reduce pre-dissolution steps.
2 Meta-substituted bromine enables palladium-catalyzed cross-coupling in medicinal chemistry library synthesis. Provides regiochemical handle for parallel Suzuki-Miyaura library construction.
3 2,2,2-trifluoroethoxy group may support metabolic stability screening in lead optimization programs. Class-level CYP resistance reported; requires target-specific validation.

Why Generic Substitution Fails for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene


Substituting 1-bromo-3-(2,2,2-trifluoroethoxy)benzene with its para or ortho positional isomers, or with non-fluorinated ethoxy analogs, introduces significant risks to experimental reproducibility and process scalability. Positional isomerism alters the electronic environment of the bromine leaving group, directly affecting cross-coupling reaction rates and regioselective outcomes [1]. Furthermore, replacing the trifluoroethoxy group with a standard ethoxy moiety forfeits the documented resistance to cytochrome P-450-mediated oxidation, a critical parameter when the building block is incorporated into bioactive molecules intended for downstream biological evaluation [2]. Simple vendor catalog substitutions without explicit comparative data validation can lead to failed syntheses, misleading structure-activity relationship (SAR) interpretations, and costly procurement rework.

Positional Isomer Substitution
Using the para or ortho isomer may alter cross-coupling reaction rates and regioselective outcomes due to different electronic environments at the bromine leaving group.
Target: meta isomer (liquid) Risk: para isomer (low-melting solid)
Non-Fluorinated Ethoxy Replacement
Exchanging the 2,2,2-trifluoroethoxy group for a standard ethoxy group forfeits the documented class-level resistance to cytochrome P-450-mediated oxidation, which can compromise downstream biological evaluation of derived compounds.
Target: CF₃CH₂O- group Risk: CH₃CH₂O- group
Vendor Catalog Replacement Without Comparative Data
Substituting based on similar CAS descriptors without explicit physical-form and reactivity validation may lead to failed syntheses and misleading structure-activity relationship interpretations.

Quantitative Differentiation Evidence for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene


Physical State at Ambient Temperature: Meta Isomer is a Liquid vs. Para Isomer's Low-Melting Solid

At 20°C, 1-bromo-3-(2,2,2-trifluoroethoxy)benzene is a liquid, whereas its para isomer (CAS 106854-77-7) is a low-melting point solid. This physical state difference stems from the meta-substitution pattern disrupting crystal packing . The liquid form offers inherent advantages for automated liquid handling platforms commonly used in high-throughput parallel synthesis and medicinal chemistry labs.

Physical State at 20°C
Head-to-head
Liquid (meta) vs. low-melting solid (para)
Supports automated liquid-handling workflow selection.
Form difference from crystal-packing disruption; supplier-reported COA context.
Physical Form Handling & Dispensing Process Chemistry

Predicted Lipophilicity: ACD/LogP of 3.99 for the Meta Isomer vs. XLogP3 of 3.39 for the Para Isomer

Predicted partition coefficients differ between isomers. The meta isomer exhibits an ACD/LogP value of 3.99 , while the para isomer shows an XLogP3 value of 3.39 from PubChem calculations [1]. Although derived from different prediction algorithms (ACD/Labs vs. XLogP3), the trend suggests the meta arrangement provides moderately higher lipophilicity, which can influence membrane permeability and tissue distribution in early-stage ADME assessments.

Predicted Lipophilicity
Cross-study comparable
ACD/LogP 3.99 vs. XLogP3 3.39 (Δ = +0.60)
Higher predicted LogP may influence ADME profile interpretation.
Derived from different prediction algorithms; trend should be verified experimentally.
Lipophilicity Drug-like Properties Physicochemical Profile

Metabolic Stability of the 2,2,2-Trifluoroethoxy Group vs. Ethoxy Group in Rat Liver Microsomes

Compounds bearing the 2,2,2-trifluoroethoxy aryl moiety demonstrate resistance to cytochrome P-450 metabolism. In a head-to-head study using rat liver microsomes, 7-(2,2,2-trifluoroethoxy)coumarin remained unaltered after incubation with NADPH, whereas the ethoxy analog 7-ethoxycoumarin underwent rapid deethylation [1]. Building blocks incorporating this group, such as 1-bromo-3-(2,2,2-trifluoroethoxy)benzene, therefore confer metabolic stability advantages when embedded in bioactive molecules.

CYP450 Metabolic Stability
Class-level
CF₃CH₂O- analog unaltered; ethoxy analog rapidly dealkylated
Class-level resistance may support metabolic soft-spot blocking strategy.
Rat liver microsome model; building-block-specific data to verify.
Metabolic Stability Cytochrome P-450 In Vitro ADME

Trifluoroethoxy as an Orthogonal Leaving Group in Sequential SNAr-Suzuki Reactions

The 2,2,2-trifluoroethoxy group serves as a hydrolytically stable leaving group under aqueous Suzuki-Miyaura conditions, enabling sequential SNAr and cross-coupling reactions that are inaccessible with heteroaryl chlorides [1]. Specifically, a highlighted trifluoroethyl ether showed tolerance to aqueous Suzuki conditions, allowing a sequential Suzuki/SNAr protocol. Chlorinated analogs underwent competing hydrolysis under identical conditions. Incorporating this functionality via 1-bromo-3-(2,2,2-trifluoroethoxy)benzene as a building block introduces this tunable reactivity handle.

Orthogonal Leaving Group Reactivity
Class-level
Trifluoroethoxy tolerated aqueous Suzuki conditions; chlorides underwent hydrolysis
Enables sequential SNAr-cross-coupling workflow exploration.
Reactivity characterized on heteroaryl systems; transfer to benzene scaffold may require review.
SNAr Reactivity Sequential Functionalization Leaving Group Orthogonality

High-Value Application Scenarios for 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene


Automated High-Throughput Parallel Synthesis for Medicinal Chemistry Libraries

The liquid physical form of 1-bromo-3-(2,2,2-trifluoroethoxy)benzene at ambient temperature directly supports automated liquid dispensing platforms (e.g., Tecan, Hamilton). In high-throughput medicinal chemistry, this eliminates the need for pre-weighing and dissolution steps required for the solid para isomer, reducing processing time per reaction by an estimated 2–5 minutes and minimizing gravimetric errors. This efficiency gain is impactful when synthesizing 96-well plate libraries of trifluoroethoxy-containing biaryl analogs via Suzuki-Miyaura coupling.

Late-Stage Functionalization of Drug-Like Scaffolds Requiring Metabolic Stability

When incorporated into lead compounds expected to undergo in vitro pharmacokinetic screening, the 2,2,2-trifluoroethoxy moiety derived from this building block provides inherent resistance to cytochrome P-450-mediated O-dealkylation [1]. This application is particularly relevant for scaffolds where the phenoxy oxygen is identified as a primary metabolic soft spot, allowing medicinal chemists to block metabolism without introducing steric hindrance that would otherwise compromise target binding.

Iterative SNAr-Cross-Coupling Sequences in Complex Molecule Construction

For programs synthesizing polyfunctionalized aromatics where a hydrolytically stable leaving group is required for sequential C–O and C–C bond-forming steps, 1-bromo-3-(2,2,2-trifluoroethoxy)benzene provides the necessary orthogonal reactivity [2]. The meta-bromine participates in palladium-catalyzed cross-coupling, while the trifluoroethoxy group remains inert under these conditions but can subsequently be displaced via nucleophilic aromatic substitution, enabling two sequential functionalizations without intermediate deprotection.

Agrochemical Intermediate Synthesis Targeting Trifluoroethoxyphenyl Motifs

The trifluoroethoxyphenyl moiety appears in several insecticidal and herbicidal active ingredients where the electron-withdrawing CF₃CH₂O- group enhances target-site binding by modifying ring electronics and dipole moment. The meta orientation offers a distinct spatial arrangement of the electron-withdrawing group relative to the coupling handle, providing SAR diversity that cannot be achieved with the para isomer. Accessing this specific regioisomer via 1-bromo-3-(2,2,2-trifluoroethoxy)benzene enables the exploration of previously inaccessible chemical space in crop protection discovery.

Application
Selection Property
Validation Focus
Automated library synthesis
Liquid physical form at ambient temperature
Liquid-handling platform compatibility review
Lead optimization with metabolic soft-spot blocking
Trifluoroethoxy group for CYP resistance context
Target-specific metabolic stability verification
Sequential SNAr and cross-coupling sequences
Orthogonal leaving group reactivity
Reaction-sequence compatibility validation
Agrochemical SAR exploration
Meta-substituted electron-withdrawing motif
Regioisomeric target-site binding comparison

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